

# NDI-Lyso: A Fluorescent Probe for Robust Lysosome Tracking

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## Compound of Interest

Compound Name: NDI-Lyso

Cat. No.: B15581752

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The study of lysosomal dynamics and function is critical for understanding various physiological and pathological processes, including neurodegenerative diseases, cancer, and lysosomal storage disorders. Fluorescent probes that selectively target and report on the lysosomal environment are invaluable tools for this area of research. **NDI-Lyso**, a naphthalimide-based fluorescent probe, offers a reliable method for tracking lysosomes in live cells. Its mechanism relies on a morpholine moiety that targets the probe to acidic organelles. In the low pH environment of the lysosome, the morpholine group is protonated, leading to the accumulation and enhanced fluorescence of the probe, allowing for real-time visualization of lysosomal dynamics.

## Principle of Detection

**NDI-Lyso** is the common designation for the fluorescent probe N-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) isonicotinamide. This probe utilizes a naphthalimide fluorophore, known for its photostability. The key to its lysosomal targeting is the morpholine group. At physiological pH (around 7.4), the morpholine nitrogen is largely unprotonated, allowing the molecule to be membrane-permeant and enter cells. Upon encountering the acidic lumen of the lysosome (pH 4.5-5.5), the morpholine nitrogen becomes protonated. This charged form of

the molecule is less membrane-permeant and becomes trapped within the lysosome, leading to a significant increase in its concentration and a corresponding bright fluorescent signal. This pH-dependent accumulation makes **NDI-Lyso** a highly specific and effective tool for lysosome tracking.

## Quantitative Data Summary

The photophysical and lysosome-tracking properties of **NDI-Lyso** are summarized in the table below. These parameters are essential for designing and executing live-cell imaging experiments.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~480 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	561 nm	[1]
pKa	4.50	[1]
Linear pH Response Range	3.00 - 6.50	[1]
Recommended Working Concentration	10 $\mu$ M	[1]
Recommended Incubation Time	30 minutes	[1]
Lysosomal Colocalization	Pearson's Coefficient: 0.72 (with Lyso-Tracker Red)	[1]
Quantum Yield ( $\Phi$ )	Not explicitly reported; Naphthalimide derivatives can have high quantum yields.	
Molar Extinction Coefficient ( $\epsilon$ )	Not explicitly reported.	

## Experimental Protocols

This section provides a detailed protocol for using **NDI-Lyso** to stain and image lysosomes in live mammalian cells.

## Materials

- **NDI-Lyso** stock solution (e.g., 1 mM in DMSO)
- Mammalian cell line of interest (e.g., HeLa, A549, etc.)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Coverslips or imaging-bottom dishes
- Fluorescence microscope with appropriate filter sets

## Cell Preparation

- Seed cells onto sterile coverslips or imaging-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
- Incubate the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub> for 24-48 hours.

## Probe Loading

- Prepare a 10 µM working solution of **NDI-Lyso** by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the 10 µM **NDI-Lyso** working solution to the cells.
- Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

## Imaging

- After incubation, remove the **NDI-Lyso** solution and wash the cells twice with pre-warmed live-cell imaging medium.
- Add fresh, pre-warmed live-cell imaging medium to the cells.

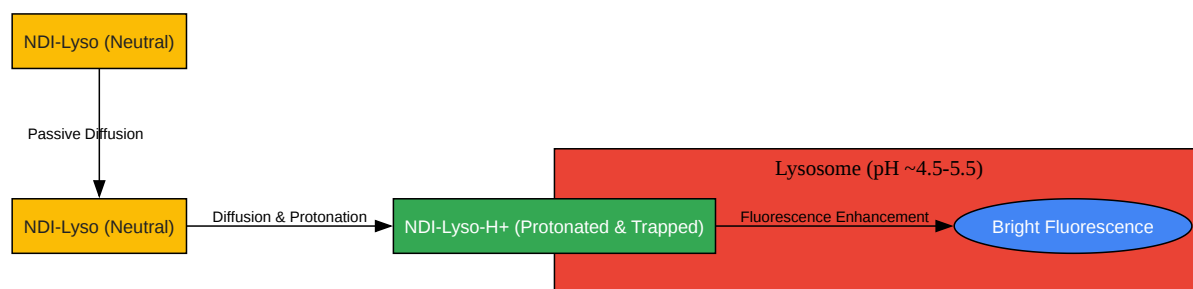
- Mount the coverslip or dish on the fluorescence microscope.
- Excite the cells at approximately 480 nm and collect the emission centered around 561 nm.
- Acquire images using appropriate exposure times and laser power to minimize phototoxicity.

## Data Analysis

For co-localization studies, cells can be co-stained with a known lysosomal marker (e.g., LysoTracker Red). The Pearson's correlation coefficient can be calculated using appropriate image analysis software to quantify the degree of overlap between the **NDI-Lyso** signal and the reference marker.

## Visualizations

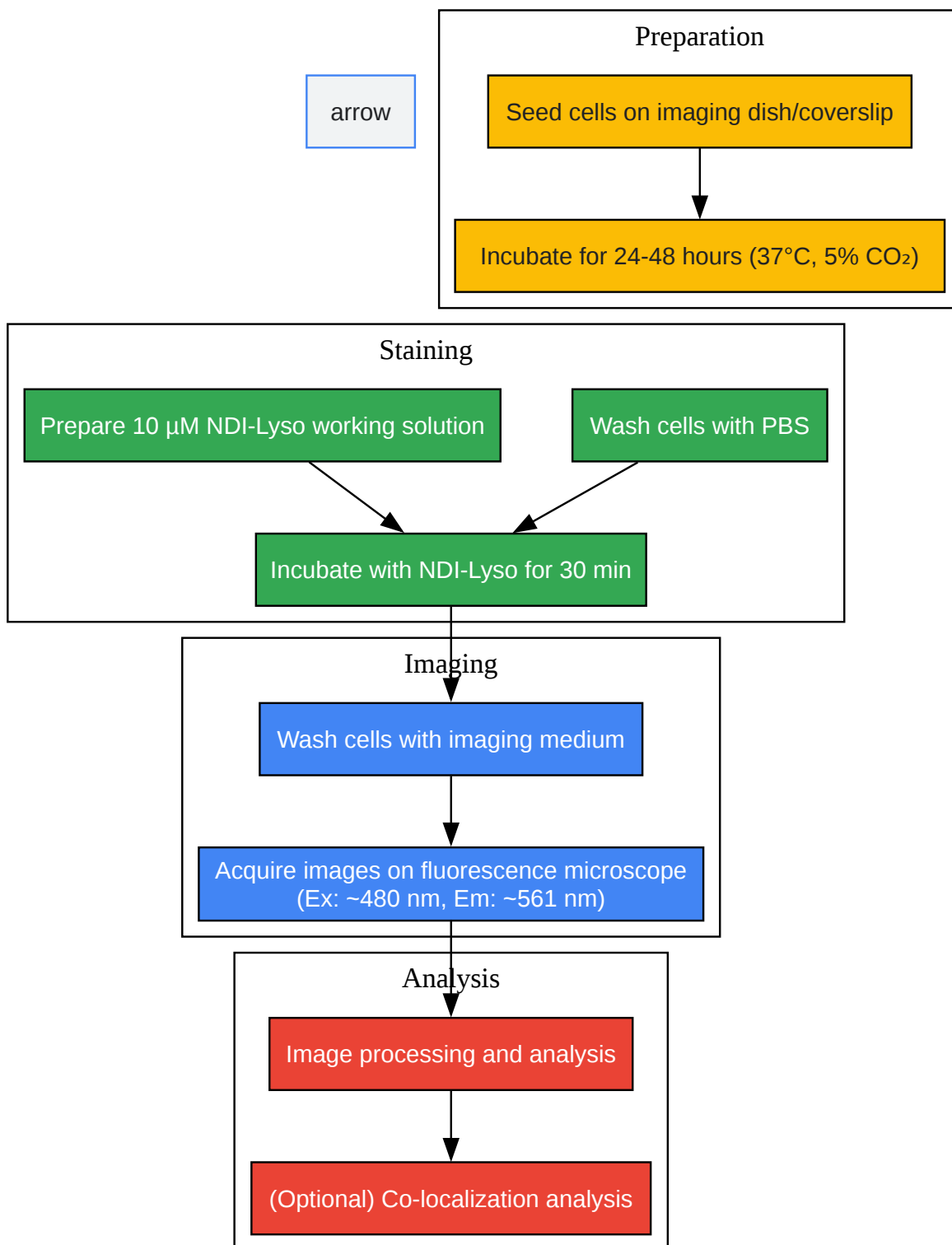
### Signaling Pathway



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Caption: Mechanism of **NDI-Lyso** accumulation and fluorescence in lysosomes.

## Experimental Workflow



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Caption: Experimental workflow for lysosome tracking with **NDI-Lyso**.

## Applications in Research and Drug Development

**NDI-Lyso** is a valuable tool for a wide range of applications, including:

- Studying Lysosomal Dynamics: Real-time tracking of lysosome movement, fusion, and fission events in living cells.
- Monitoring Lysosomal pH: The fluorescence of **NDI-Lyso** is pH-dependent, allowing for the qualitative assessment of changes in lysosomal acidity.
- Drug Discovery: Screening for compounds that affect lysosomal function or trafficking.
- Disease Research: Investigating the role of lysosomal dysfunction in various diseases.
- Autophagy Studies: Visualizing the fusion of autophagosomes with lysosomes.

## Conclusion

**NDI-Lyso** is a robust and specific fluorescent probe for labeling and tracking lysosomes in live cells. Its straightforward protocol and reliable performance make it an excellent choice for researchers and professionals in cell biology and drug development. The detailed information and protocols provided in this application note will enable users to effectively employ **NDI-Lyso** in their studies of lysosomal biology.

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## References

- 1. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
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